3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Catalog No.
S570371
CAS No.
128856-77-9
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-...

CAS Number

128856-77-9

Product Name

3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

IUPAC Name

3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c1-29-14-6-12(31-22-21(28)20(27)19(26)16(8-23)32-22)7-15-17(14)18(25)13(9-30-15)10-2-4-11(24)5-3-10/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI Key

KSVVGBSBNPMXJF-RECXWPGBSA-N

SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

5-O-methylgenistein 7-O-beta-glucoside, 7-O-beta-glucopyranosyl-4'-hydroxy-5-methoxyisoflavone, GPHMI

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid compound characterized by its complex structure, which includes a chromone backbone with various functional groups. The compound has a molecular formula of C22H22O10 and is known for its potential biological activities due to the presence of hydroxyl and methoxy groups that can influence its reactivity and solubility in biological systems .

The mechanism of action of tectoridin's potential biological effects is not fully understood. However, its antioxidant activity is likely due to the ability of its hydroxyl groups to scavenge free radicals []. Additionally, some studies suggest that tectoridin may interact with specific cellular pathways involved in cancer development []. Further research is needed to elucidate the detailed mechanisms.

Potential Areas of Scientific Research

Here are some potential areas of scientific research for Luteolin-7-O-glucoside based on its properties and the broader research on Luteolin:

  • Antioxidant Activity: Luteolin, the aglycone (sugar-free) form of Luteolin-7-O-glucoside, exhibits strong antioxidant properties []. Research suggests Luteolin-7-O-glucoside may also possess similar antioxidant properties, potentially contributing to its potential health benefits.
  • Anti-inflammatory Activity: Studies suggest Luteolin may have anti-inflammatory properties []. Further research is needed to determine if Luteolin-7-O-glucoside shares this activity.
  • Other Bioactivities: Luteolin has been investigated for various other potential bioactivities, including anticancer, neuroprotective, and cardiovascular protective effects [, , ]. While more research is needed, Luteolin-7-O-glucoside might also possess some of these properties.

The chemical reactivity of this compound can be attributed to the presence of multiple hydroxyl groups and the methoxy group. Potential reactions include:

  • Hydroxylation: The hydroxyl groups can participate in hydrogen bonding and may undergo further substitution reactions.
  • Methylation: The methoxy group could potentially be replaced or modified under certain conditions.
  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which may lead to the formation of quinones or other reactive species.

These reactions highlight the compound's versatility in various chemical environments .

3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one exhibits several biological activities:

  • Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways.
  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains.

These properties make it a candidate for further investigation in therapeutic applications .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate phenolic compounds with chromone derivatives.
  • Protecting Group Strategies: Using protecting groups for hydroxyl functionalities during synthesis to prevent unwanted reactions.
  • Purification Techniques: Employing chromatography methods to isolate the desired product from reaction mixtures.

These methods ensure the retention of the stereochemistry and functional groups critical for biological activity .

The applications of 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one are diverse:

  • Pharmaceuticals: Potential use in developing drugs targeting oxidative stress and inflammation.
  • Nutraceuticals: Incorporation into dietary supplements for health benefits associated with flavonoids.
  • Cosmetics: Utilization in formulations aimed at skin protection due to its antioxidant properties.

These applications underscore its relevance in both health and wellness sectors .

Interaction studies have shown that this compound can interact with various biological molecules:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory processes or oxidative stress.
  • Protein Binding: The affinity for binding to proteins can influence its bioavailability and efficacy.

Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
5-HydroxyflavoneHydroxylated flavoneLess complex sugar moiety
QuercetinMultiple hydroxyl groupsKnown for strong antioxidant activity
RutinFlavonol glycosideContains a rutinose sugar unit

The uniqueness of 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one lies in its specific combination of functional groups and stereochemistry that may enhance its biological activities compared to these similar compounds .

XLogP3

0.6

Wikipedia

3-(4-Hydroxyphenyl)-5-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside

Dates

Modify: 2024-04-14

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